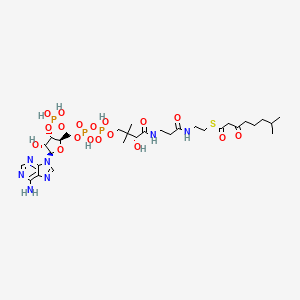
7-Methyl-3-oxooctanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-3-oxooctanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 7-methyl-3-oxooctanoic acid. It is a methyl-branched fatty acyl-CoA and a 3-oxo-fatty acyl-CoA. It derives from an octanoyl-CoA and a 7-methyl-3-oxooctanoic acid.
Aplicaciones Científicas De Investigación
Role in Fatty Acid Metabolism
7-Methyl-3-oxooctanoyl-CoA is an acyl-CoA derivative involved in the metabolism of fatty acids. It plays a crucial role in the elongation and degradation pathways of fatty acids, which are vital for energy production and cellular function. The compound is particularly relevant in studies focusing on:
- Fatty Acid Elongation : It acts as a substrate for elongase enzymes, facilitating the synthesis of longer-chain fatty acids necessary for membrane integrity and signaling molecules.
- Beta-Oxidation : This compound is involved in the beta-oxidation pathway, where fatty acids are broken down to generate acetyl-CoA, contributing to energy metabolism.
Microbial Metabolism and Quorum Sensing
In microbial systems, this compound has been identified as a signaling molecule that influences quorum sensing (QS) mechanisms in bacteria. This application is particularly observed in:
- Biofilm Formation : The compound enhances biofilm development in various bacterial species, including Acidithiobacillus species. It modulates gene expression related to extracellular polymeric substances (EPS), which are critical for biofilm stability and resilience under harsh environmental conditions .
- Metal Bioleaching : In bioleaching processes, this compound contributes to the microbial community's ability to extract metals from ores by regulating metabolic pathways that enhance metal solubilization .
Biotechnological Applications
The potential applications of this compound extend into biotechnology, particularly in metabolic engineering:
- Synthetic Biology : Researchers are exploring its use as a precursor for synthesizing biofuels and other valuable biochemicals through engineered microbial strains that can utilize this compound efficiently.
- Bioremediation : Its role in modifying microbial metabolism can be harnessed for bioremediation strategies aimed at degrading environmental pollutants or enhancing nutrient cycling in ecosystems.
Case Studies
Several case studies highlight the applications of this compound:
Propiedades
Fórmula molecular |
C30H50N7O18P3S |
|---|---|
Peso molecular |
921.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooctanethioate |
InChI |
InChI=1S/C30H50N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-17,19,23-25,29,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
VAMSVBPIVXQTFY-FUEUKBNZSA-N |
SMILES isomérico |
CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















